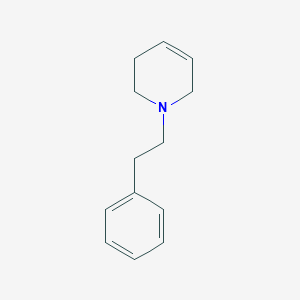
1-Phenethyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenethyl-1,2,3,6-tetrahydropyridine is a chemical compound with the CAS Number: 92039-54-8 and a molecular weight of 187.28 . It undergoes an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures .
Synthesis Analysis
The synthesis of 1-Phenethyl-1,2,3,6-tetrahydropyridine involves transformations of 1,2,3,6-tetrahydropyridine derivatives . The starting 1,2,3,6-tetrahydropyridines were obtained via the reduction of 1-phenethylpyridinium bromides, which were obtained by standard quaternization reactions of pyridine and its analogs with phenethyl bromide .Molecular Structure Analysis
The molecular structure of 1-Phenethyl-1,2,3,6-tetrahydropyridine is represented by the linear formula C13H17N . The structures of the obtained compounds were confirmed by a set of spectral analysis methods .Chemical Reactions Analysis
1-Phenethyl-1,2,3,6-tetrahydropyridines undergo an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .Physical And Chemical Properties Analysis
1-Phenethyl-1,2,3,6-tetrahydropyridine has a molecular weight of 187.28 .Aplicaciones Científicas De Investigación
- Application : Researchers have used 1-PETHP as a precursor to synthesize benzomorphan analogs. Through a Friedel–Crafts reaction catalyzed by trifluoromethanesulfonic acid (TfOH), 1-PETHP transforms into benzomorphan-like structures. These analogs may offer improved pharmacological profiles compared to traditional opiates .
- Application : Studies have investigated the neuroprotective effects of natural compounds like Schisandra chinensis (a medicinal plant) against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). 1-PETHP, as a related compound, might also exhibit neuroprotective properties .
- Application : Researchers explore 1-PETHP’s structural isomers (e.g., 1,2,3,6-tetrahydropyridine) as potential scaffolds for novel drug candidates. Their presence in natural products and synthetic pharmaceutical agents makes them promising targets for medicinal chemistry .
- Application : By using TfOH, chemists can introduce new functional groups into 1-PETHP or its derivatives. This approach expands the compound’s synthetic versatility and potential applications .
- Application : The direction of this reaction depends on the substituent’s position relative to the multiple bond in tetrahydropyridine. The resulting azatricyclic structures offer diverse chemical motifs for further exploration .
Benzomorphan Analog Synthesis
Neuroprotective Effects
Heterocyclic Moiety in Drug Design
Functional Group Introduction
Azatricyclic Structures
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds are known to interact with various receptors and enzymes in the central nervous system .
Mode of Action
1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .
Biochemical Pathways
Related compounds are known to affect various biochemical pathways, including those involved in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Result of Action
Related compounds are known to cause various effects, including inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Action Environment
The reaction of 1-phenethyl-1,2,3,6-tetrahydropyridine with trifluoromethanesulfonic acid suggests that the chemical environment can significantly influence the compound’s reactions .
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-5,7-8H,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOOFSFSYIFVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-1,2,3,6-tetrahydropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715496.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)
![N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2715498.png)
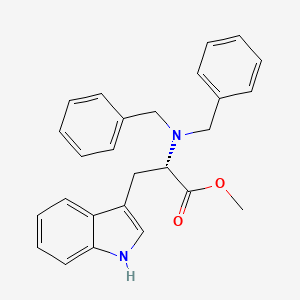
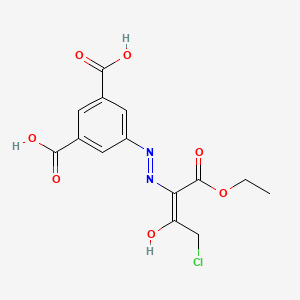
![2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2715501.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2715504.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B2715505.png)
![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)
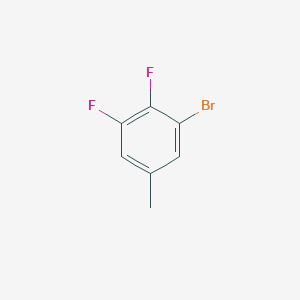
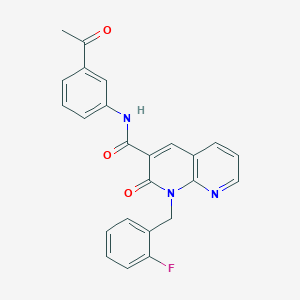
![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)